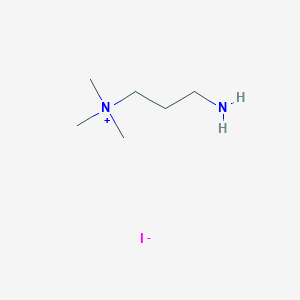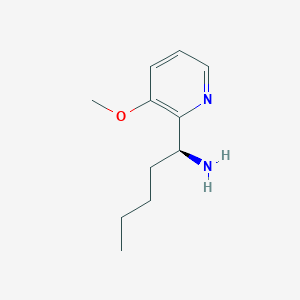
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methoxy group at the 3-position and a pentyl chain at the 1-position. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and a suitable chiral auxiliary or catalyst.
Formation of Intermediate: The pyridine ring is functionalized at the 1-position through a series of reactions, including halogenation and subsequent substitution with a pentylamine group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic asymmetric synthesis using chiral catalysts or biocatalysts may be employed to enhance enantioselectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the synthesis of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine depends on its specific interactions with molecular targets. It may act as an agonist or antagonist at certain receptors, or as an inhibitor or activator of specific enzymes. The methoxy group and the chiral center play crucial roles in determining its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-Methoxypyridin-2-yl)pentan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(3-Methoxypyridin-2-yl)butan-1-amine: A shorter alkyl chain analogue.
1-(3-Methoxypyridin-2-yl)hexan-1-amine: A longer alkyl chain analogue.
Uniqueness
(S)-1-(3-Methoxypyridin-2-yl)pentan-1-amine is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological interactions.
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(1S)-1-(3-methoxypyridin-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H18N2O/c1-3-4-6-9(12)11-10(14-2)7-5-8-13-11/h5,7-9H,3-4,6,12H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
RYOUIBOMXSHFRK-VIFPVBQESA-N |
Isomerische SMILES |
CCCC[C@@H](C1=C(C=CC=N1)OC)N |
Kanonische SMILES |
CCCCC(C1=C(C=CC=N1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


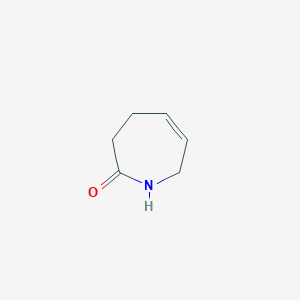
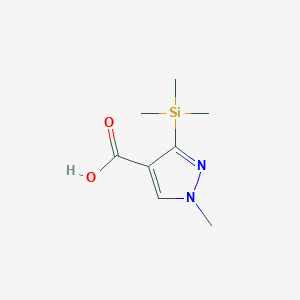
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15225228.png)
![N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B15225231.png)
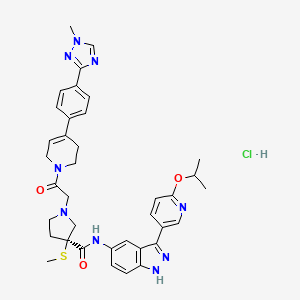
![7-Chloroimidazo[1,2-c]pyrimidin-2-amine](/img/structure/B15225238.png)
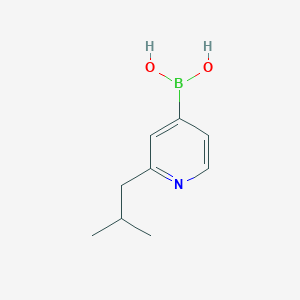
![2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)

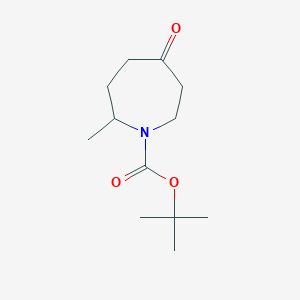
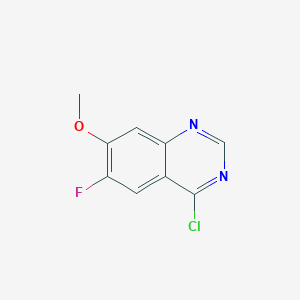
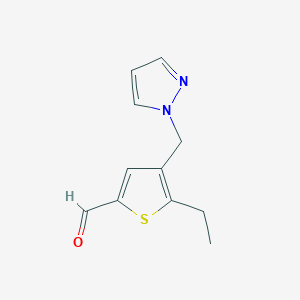
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)
